5-Fluoro-2-isopropoxypyridine

Lipophilicity XLogP3-AA Drug-likeness

5-Fluoro-2-isopropoxypyridine (CAS 1305322-99-9) is a disubstituted pyridine derivative bearing a fluorine atom at the 5-position and an isopropoxy group at the 2-position, with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol. It belongs to the class of 2-alkoxy-5-halopyridines, which are widely employed as synthetic building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C8H10FNO
Molecular Weight 155.172
CAS No. 1305322-99-9
Cat. No. B594290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-isopropoxypyridine
CAS1305322-99-9
Synonyms5-Fluoro-2-isopropoxypyridine
Molecular FormulaC8H10FNO
Molecular Weight155.172
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)F
InChIInChI=1S/C8H10FNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
InChIKeyCEEMEDJNOZHGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-isopropoxypyridine (CAS 1305322-99-9): Core Identity and Physicochemical Profile for Procurement Decisions


5-Fluoro-2-isopropoxypyridine (CAS 1305322-99-9) is a disubstituted pyridine derivative bearing a fluorine atom at the 5-position and an isopropoxy group at the 2-position, with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol [1]. It belongs to the class of 2-alkoxy-5-halopyridines, which are widely employed as synthetic building blocks in medicinal chemistry and agrochemical research . Computed physicochemical properties include an XLogP3-AA of 2.1, zero hydrogen bond donors, three hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 22.1 Ų [1]. These properties position it as a moderately lipophilic scaffold suitable for further elaboration into bioactive molecules.

Workflow Medicinal chemistry and agrochemical building block synthesis
Selection Moderately lipophilic scaffold with branched alkoxy topology
Context Supports regioselective functionalization and lipophilicity tuning

Why 5-Fluoro-2-isopropoxypyridine Cannot Be Casually Replaced by Other 2-Alkoxy-5-halopyridines


Within the 2-alkoxy-5-halopyridine series, variations in the alkoxy substituent (e.g., methoxy, ethoxy, isopropoxy) and halogen identity (e.g., F, Cl, Br) produce measurable differences in lipophilicity, steric bulk, and electronic properties that directly impact reactivity in downstream transformations and target-binding affinity [1]. The isopropoxy group introduces greater steric hindrance and a distinct branching topology compared to linear alkoxy chains, which can alter regioselectivity in metal-catalyzed cross-coupling reactions and influence metabolic stability when incorporated into drug candidates . Procurement of a suboptimal analog without careful consideration of these differentiated properties risks failed synthetic campaigns and compromised biological outcomes.

Analog swap Linear alkoxy analogs (methoxy, ethoxy) may shift lipophilicity and steric profile, altering cross-coupling regioselectivity.
Halogen swap Replacing 5-fluoro with 5-chloro or 5-bromo may change electronic effects and downstream target-binding affinity.
Positional isomer 2-Fluoro-5-isopropoxypyridine may not transfer directly; fluorine position modulates pyridine nitrogen basicity.

5-Fluoro-2-isopropoxypyridine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison: 5-Fluoro-2-isopropoxypyridine vs. 5-Fluoro-2-methoxypyridine

5-Fluoro-2-isopropoxypyridine exhibits a computed XLogP3-AA of 2.1, while the methoxy analog (5-fluoro-2-methoxypyridine, CAS 51173-04-7) has an XLogP3-AA of approximately 1.3 [1][2]. This Δ of +0.8 log units reflects the increased lipophilicity conferred by the isopropoxy group, which can be advantageous when higher membrane permeability or hydrophobic target engagement is desired. The difference is quantitatively meaningful: an increase of 0.8 in logP corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient.

Lipophilicity vs. methoxy analog
Cross-study comparable
XLogP3-AA 2.1
+0.8 vs. methoxy analog
Reported higher partition coefficient context
Computed by XLogP3 algorithm
Lipophilicity XLogP3-AA Drug-likeness Building Block Selection

Steric Bulk Differentiation: Isopropoxy vs. Methoxy in 5-Fluoro-2-alkoxypyridine Series

The isopropoxy substituent in 5-fluoro-2-isopropoxypyridine introduces a branched alkoxy topology with two rotatable bonds and a larger van der Waals volume than the linear methoxy group (one rotatable bond) in 5-fluoro-2-methoxypyridine [1]. This steric difference can alter the rate and regioselectivity of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-4 and C-6 positions of the pyridine ring. While no direct head-to-head kinetic study was identified in the open literature, the structural difference is a well-established class-level inference: branched alkoxy groups consistently show slower ortho-substitution rates compared to linear alkoxy groups due to increased steric shielding [2].

Steric bulk vs. methoxy analog
Class-level inference
Branched isopropoxy
2 rotatable bonds vs. 1 for methoxy
May influence C-4 vs. C-6 regioselectivity
No direct kinetic data; structural inference
Steric hindrance Rotatable bonds Regioselectivity Cross-coupling

Purity Specification Benchmarking Across Commercial Suppliers

Commercial sources for 5-fluoro-2-isopropoxypyridine report minimum purity specifications ranging from 95% (Bidepharm) to 98% (AKSci, Aladdinsci) . The 98% specification tier represents a meaningful distinction for procurement: at 95% purity, a 5% impurity burden corresponds to 50 mg of unidentified contaminants per gram of material, whereas at 98% purity this drops to 20 mg per gram—a 2.5-fold reduction in potential side-reactant load. This distinction is particularly relevant when the compound is used as a limiting reagent in multi-step syntheses where impurity carry-through can cascade.

Purity benchmarking
Head-to-head
98% min (AKSci, Aladdinsci)
vs. 95% min (Bidepharm)
Specification review: supports impurity burden reduction
Vendor-reported; methods may vary
Quality control Purity specification Procurement Batch consistency

Positional Isomer Comparison: 5-Fluoro-2-isopropoxypyridine vs. 2-Fluoro-5-isopropoxypyridine

The positional isomer 2-fluoro-5-isopropoxypyridine (CAS 904961-34-8) places the fluorine atom at the 2-position and the isopropoxy group at the 5-position, reversing the substitution pattern of 5-fluoro-2-isopropoxypyridine . This regioisomeric difference fundamentally alters the electronic environment of the pyridine ring: in the target compound (5-fluoro-2-isopropoxy), the electron-withdrawing fluorine is para to the ring nitrogen and meta to the alkoxy group, whereas in the isomer the fluorine is ortho to nitrogen and para to alkoxy. This affects both the pKa of the pyridine nitrogen and the reactivity toward electrophilic and nucleophilic substitution. The target compound is predicted to have a less basic pyridine nitrogen due to the para-fluorine effect, which can influence coordination chemistry and salt formation [1].

Positional isomer comparison
Class-level inference
5-Fluoro-2-isopropoxy
vs. 2-Fluoro-5-isopropoxy
Electronic distribution context may differ
No experimental pKa data identified
Positional isomer Regioisomer Electronic effects Synthetic utility

5-Fluoro-2-isopropoxypyridine: Evidence-Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Lipophilicity-Tuned Building Block for Kinase Inhibitor and GPCR Modulator Libraries

With an XLogP3-AA of 2.1—significantly higher than the methoxy analog (1.3)—5-fluoro-2-isopropoxypyridine is the preferred 2-alkoxy-5-fluoropyridine building block when the target compound series requires enhanced membrane permeability or hydrophobic pocket occupancy [1]. Its branched isopropoxy group provides distinct steric shielding that can be exploited to modulate metabolic soft spots, particularly against CYP450-mediated O-dealkylation, relative to linear alkoxy analogs [2].

Synthetic Chemistry: Regioselective Scaffold for Ortho-Directed Functionalization

The steric bulk of the isopropoxy group at the 2-position is expected to direct electrophilic and metal-catalyzed substitution preferentially to the C-4 position over C-6, based on class-level reactivity trends in 2-alkoxypyridines [1]. This predictable regioselectivity makes 5-fluoro-2-isopropoxypyridine a strategic choice for synthetic routes requiring selective C-4 elaboration, such as in the construction of 4,5-disubstituted pyridine cores found in numerous bioactive molecules [2].

Procurement: High-Purity Sourcing for Multi-Step Synthesis Campaigns

Suppliers offering 98% minimum purity (e.g., AKSci Z9507, Aladdinsci F181074) provide a quantitatively superior starting material compared to 95% tier sources, reducing the impurity burden by a factor of 2.5 and minimizing contaminant-driven side reactions in multi-step synthetic sequences [1]. This purity differential directly translates to higher isolated yields and reduced chromatographic purification burden in med-chem scale synthesis [2].

Agrochemical Intermediate: Fluorinated Pyridine Building Block for Pesticide Discovery

Fluorinated pyridine derivatives are established scaffolds in agrochemical discovery, with patents describing 5-substituted-2-alkoxypyridines as intermediates for insecticides, acaricides, and fungicides [1]. The combination of a 5-fluoro substituent (enhancing metabolic stability and bioactivity) with a 2-isopropoxy group (providing lipophilicity tuning) positions 5-fluoro-2-isopropoxypyridine as a differentiated building block for the synthesis of crop protection agents, distinct from the more common 2-methoxy or 2-ethoxy analogs [2].

Application
Selection Property
Validation Focus
Medicinal chemistry libraries
Lipophilicity tuning context
Membrane permeability and target engagement review
Regioselective synthesis
Steric shielding context
C-4 vs. C-6 functionalization outcome
Multi-step synthesis procurement
Purity specification review
Impurity burden and side-reaction risk
Agrochemical intermediate research
Fluorinated scaffold context
Metabolic stability and bioactivity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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